Product packaging for 3-Ethynyl-2-fluorobenzonitrile(Cat. No.:)

3-Ethynyl-2-fluorobenzonitrile

Cat. No.: B13431055
M. Wt: 145.13 g/mol
InChI Key: VOZJJARBZAYHRZ-UHFFFAOYSA-N
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Description

Significance of Ethynyl (B1212043) and Fluorine Functionalities in Organic Synthesis

The ethynyl group (–C≡CH), a terminal alkyne, is a highly valuable functional group in organic synthesis. wikipedia.org Its linear geometry and the high s-character of the sp-hybridized carbons impart unique reactivity. The terminal alkyne can act as a rigid linker, participate in a wide array of coupling reactions such as the Sonogashira coupling, and serve as a precursor to other functional groups. researchgate.net In medicinal chemistry, the ethynyl group is recognized as a privileged structural feature, often enhancing metabolic stability and binding affinity to biological targets. researchgate.netnih.govsci-hub.seacs.org

The incorporation of fluorine into organic molecules has become a widespread strategy in drug design and materials science. nih.govbenthamdirect.com Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's physicochemical properties without significantly increasing its size. benthamdirect.comtandfonline.com The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability. nih.govnih.govmdpi.com

Overview of Benzonitrile (B105546) Derivatives in Synthetic Chemistry

Benzonitrile and its derivatives are a class of aromatic compounds characterized by a cyano (–C≡N) group attached to a benzene (B151609) ring. wikipedia.org These compounds are versatile intermediates in organic synthesis. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. cymitquimica.com Benzonitrile derivatives are utilized in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes. ontosight.aiontosight.aicefacilinasbiotics.com The development of efficient synthetic methods, such as palladium-catalyzed cyanation, has further expanded the accessibility and utility of these compounds. acs.org

Positioning of 3-Ethynyl-2-fluorobenzonitrile within Contemporary Chemical Synthesis

This compound emerges as a significant building block at the confluence of these three important functionalities. The presence of the ethynyl and fluoro groups on the benzonitrile scaffold creates a molecule with a unique reactivity profile and potential for diverse applications. The fluorine atom at the 2-position, ortho to the ethynyl group, can influence the electronic properties and reactivity of the alkyne. This strategic substitution pattern makes this compound a valuable precursor for the synthesis of complex heterocyclic compounds and other fluorinated organic molecules. alfa-chemistry.com Its structure is of interest in the development of novel materials and as a scaffold for new therapeutic agents.

Scope and Academic Relevance of Research on this compound

Research on this compound and related structures is driven by the continuous demand for new molecules with tailored properties. Academic and industrial interest lies in exploring its synthetic utility, investigating its potential as a key intermediate for biologically active compounds, and understanding the impact of its unique substitution pattern on its chemical and physical properties. For instance, related structures like 3-{2-[2-(bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile have been synthesized as precursors for PET radioligands, highlighting the relevance of the ethynyl-fluorobenzonitrile core in medicinal chemistry. thieme-connect.comresearchgate.net Continued investigation into the reactivity and applications of this compound is expected to yield novel synthetic methodologies and contribute to the development of advanced materials and therapeutics.

Interactive Data Table: Properties of Ethynyl-Fluoro Benzonitrile Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2043403-57-0C₉H₄FN145.133 avantorsciences.com
3-Ethynyl-4-fluorobenzonitrile133960-64-2C₉H₄FN145.14 sigmaaldrich.com
5-Ethynyl-2-fluorobenzonitrile1093306-86-5C₉H₄FNNot specified
3-Ethynyl-5-fluorobenzonitrile872122-56-0C₉H₄FNNot specified
3-((2-Fluorothiazol-4-yl)ethynyl)-5-fluorobenzonitrileNot specifiedC₁₂H₄F₂N₂S246.24 nih.gov
3-(2-(6-Methylpyridin-2-yl)ethynyl)-5-fluorobenzonitrile1224431-15-5C₁₅H₉FN₂236.24 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4FN B13431055 3-Ethynyl-2-fluorobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4FN

Molecular Weight

145.13 g/mol

IUPAC Name

3-ethynyl-2-fluorobenzonitrile

InChI

InChI=1S/C9H4FN/c1-2-7-4-3-5-8(6-11)9(7)10/h1,3-5H

InChI Key

VOZJJARBZAYHRZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=CC=C1)C#N)F

Origin of Product

United States

Synthetic Methodologies for 3 Ethynyl 2 Fluorobenzonitrile

Strategies for the Construction of the Benzonitrile (B105546) Core

Precursor Selection and Design for Fluorinated Benzonitriles

The choice of starting materials for fluorinated benzonitriles is governed by the commercial availability of polysubstituted aromatic compounds and the regiochemical control required for subsequent transformations. A common strategy involves utilizing polyfluorinated benzenes as versatile precursors. For instance, nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated systems, such as pentafluorobenzonitrile, allow for the regioselective replacement of fluorine atoms. nih.gov The substitution typically occurs at the 4-position, which can then be further manipulated. nih.gov

Another approach begins with less fluorinated, but strategically substituted, precursors. Compounds like 1,2,3,4-tetrafluorobenzene (B1293379) can be nitrated and then brominated to install functional groups that direct the subsequent introduction of the nitrile group. google.com The design of the precursor is often a retrosynthetic puzzle, balancing the accessibility of the starting material with the complexity of the required reaction steps. For the synthesis of 3-Ethynyl-2-fluorobenzonitrile, a logical precursor to the final Sonogashira coupling step is a 3-halo-2-fluorobenzonitrile, such as 3-bromo-2-fluorobenzonitrile (B1334225). The synthesis of this intermediate itself requires a carefully planned route.

Introduction of the Nitrile Group in Fluorinated Aromatic Systems

Several reliable methods exist for installing a nitrile (–C≡N) group onto a fluorinated aromatic ring. The choice of method often depends on the nature of the precursor available.

One of the most established methods is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with a copper(I) cyanide salt. This method is particularly effective for converting aryl bromides or iodides into the corresponding nitriles. For example, a brominated tetrafluorobenzene derivative can be reacted with cuprous cyanide to yield a tetrafluorobenzonitrile product. google.com

Another powerful technique is the Sandmeyer reaction , which transforms an aryl amine into a nitrile. The process involves the diazotization of a primary aromatic amine with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide solution. This two-step sequence provides a versatile route from readily available aniline (B41778) derivatives to benzonitriles. wikipedia.org

In some cases, the nitrile group is already present in the starting material, and the synthetic challenge lies in the correct placement of the fluorine atom and other functionalities. For example, 4-amino-2,3,5,6-tetrafluorobenzonitrile (B92354) can be synthesized via nucleophilic substitution of ammonia (B1221849) on pentafluorobenzonitrile. google.com This amino-benzonitrile can then be used as a precursor for further reactions. google.com

Methodologies for the Introduction of the Ethynyl (B1212043) Moiety

With the 2-fluorobenzonitrile (B118710) core in hand, the next critical transformation is the installation of the ethynyl group at the C-3 position. The Sonogashira coupling reaction is the preeminent method for achieving this C(sp²)-C(sp) bond formation. wikipedia.org

Sonogashira Coupling Reactions in this compound Synthesis

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org In the context of this compound synthesis, the reaction would involve coupling a 3-halo-2-fluorobenzonitrile (where halo is typically I or Br) with a suitable alkyne, such as (trimethylsilyl)acetylene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and is often removed in situ or in a subsequent step. wikipedia.orgthieme-connect.com

The general reaction scheme is as follows:

Sonogashira Reaction Scheme

An improved synthesis of a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, was achieved using a Sonogashira coupling between 3-bromo-5-fluorobenzonitrile (B1333829) and a new thiazole-based synthon. thieme-connect.comresearchgate.net This highlights the reaction's applicability to complex, functionalized benzonitriles.

The success of the Sonogashira coupling hinges on the careful optimization of several reaction parameters, particularly the palladium catalyst system.

Catalyst and Ligand Choice: A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. thieme-connect.comlibretexts.orgbeilstein-journals.org The choice of ligand is crucial for catalyst stability and activity. While simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are common, more electron-rich and bulky ligands, such as XPhos or N-heterocyclic carbenes (NHCs), can significantly improve reaction efficiency, especially for less reactive aryl chlorides or bromides. libretexts.orgscielo.org.mxnih.gov Bulky ligands can promote the reductive elimination step and prevent catalyst deactivation. libretexts.org

Reaction Conditions: The solvent, base, and temperature play vital roles. Amine bases, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), are commonly employed to scavenge the hydrohalic acid produced and to facilitate the deprotonation of the alkyne. thieme-connect.com Solvents range from amines themselves to ethers like THF or polar aprotic solvents like DMF. nih.govorganic-chemistry.org Optimizing the temperature is key to balancing reaction rate with catalyst stability and minimizing side reactions like the homocoupling of the alkyne (Glaser coupling). organic-chemistry.org Recent advancements have focused on developing milder conditions, including room temperature reactions and the use of "greener" solvents. organic-chemistry.orgbeilstein-journals.org

Below is a table summarizing typical conditions for Palladium-catalyzed Sonogashira couplings.

The classic Sonogashira protocol employs a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. The role of copper is to accelerate the reaction by facilitating the formation of a key intermediate. wikipedia.orgrsc.org

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromo-2-fluorobenzonitrile) to form a Pd(II) complex.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a copper(I) acetylide species. This step increases the acidity of the alkyne's terminal proton, facilitating its removal. libretexts.org

Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex, regenerating the Cu(I) catalyst. This transmetalation step is often considered rate-determining. libretexts.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (this compound) and regenerate the active Pd(0) catalyst.

While essential in the classic protocol, the copper co-catalyst can also promote the undesirable homocoupling of the alkyne to form diynes (Glaser coupling). organic-chemistry.org This has driven research into developing copper-free Sonogashira conditions, which often rely on more sophisticated palladium/ligand systems or different bases to facilitate the deprotonation and transfer of the alkyne. organic-chemistry.org Ligands can also directly influence the copper species; for example, glycosyl triazole ligands have been shown to effectively mediate Cu-catalyzed Sonogashira reactions, suppressing homocoupling at high temperatures. organic-chemistry.orgnih.gov The interplay between the palladium catalyst, copper co-catalyst, ligands, and base creates a complex system where optimization is key to achieving high yields of the desired cross-coupled product.

Table of Mentioned Compounds

Stereochemical Considerations in Ethynylation Reactions

In the context of synthesizing this compound via the ethynylation of a planar aromatic precursor like 3-bromo-2-fluorobenzonitrile, the formation of stereoisomers is generally not a primary concern. The reaction involves the coupling of a terminal alkyne to an sp²-hybridized carbon of the benzene (B151609) ring. This process does not create a new chiral center, and the linear geometry of the ethynyl group (sp-hybridized carbons) does not introduce elements of cis-trans isomerism relative to the ring.

However, stereoselectivity can become a significant factor in Sonogashira and other alkynylation reactions under different circumstances:

Chiral Substrates: If the aryl halide or the alkyne substrate contains a pre-existing stereocenter, the reaction conditions could potentially influence the diastereomeric outcome, although the reaction typically occurs at a site remote from the chiral center.

Axial Chirality: In cases involving the synthesis of highly substituted and sterically hindered biaryl systems, the resulting molecule may exhibit atropisomerism, where rotation around the aryl-aryl bond is restricted, leading to stable, non-superimposable stereoisomers. For a relatively small molecule like this compound, the steric hindrance is insufficient to induce atropisomerism.

Therefore, for the specific synthesis of this compound from a non-chiral benzonitrile precursor, the reaction is not considered stereoselective as only one constitutional isomer is produced without the generation of stereocenters.

Alternative Alkynylation Strategies for Fluorobenzonitriles

While the Sonogashira reaction, which utilizes a nucleophilic acetylide, is a dominant method for C(sp²)–C(sp) bond formation, alternative strategies employing electrophilic alkynylation reagents offer a complementary approach. These methods reverse the polarity of the traditional synthons and can be advantageous in specific contexts.

A prominent class of electrophilic alkynylation reagents are alkynyl-λ³-iodanes , also known as hypervalent iodine reagents. Ethynylbenziodoxol(on)es (EBX) are particularly stable and effective examples. In this approach, an organometallic derivative of the fluorobenzonitrile (e.g., an organolithium or Grignard reagent) acts as the nucleophile, attacking the electrophilic alkyne source.

The reaction proceeds as follows:

Generation of the Nucleophile: The fluorobenzonitrile precursor, such as 3-bromo-2-fluorobenzonitrile, can be converted into a nucleophilic organometallic species. For instance, lithium-halogen exchange can generate an aryllithium intermediate.

Reaction with Electrophilic Alkyne: This aryllithium species then reacts with an EBX reagent, such as 1-(trimethylsilylethynyl)-1,2-benziodoxol-3(1H)-one, to transfer the ethynyl group to the aromatic ring.

Table 1: Comparison of Nucleophilic vs. Electrophilic Alkynylation Strategies

FeatureNucleophilic Alkynylation (e.g., Sonogashira)Electrophilic Alkynylation (e.g., using EBX Reagents)
Alkyne Reagent Terminal Alkyne (acts as a nucleophile precursor)Hypervalent Iodine Reagent (acts as an electrophile)
Aryl Reagent Aryl Halide/Triflate (electrophilic partner)Organometallic Aryl Species (nucleophilic partner)
Key Advantage High functional group tolerance; widely used and well-understood.Useful for substrates incompatible with Sonogashira conditions; offers reversed polarity approach.
Common Catalyst Palladium/Copper co-catalysisOften transition-metal-free, but can be catalyzed.

This alternative provides a valuable tool for synthesizing compounds like this compound, especially when the required aryl halide precursor for a Sonogashira coupling is difficult to prepare or unstable.

Multi-Step Synthesis Pathways to this compound

The construction of this compound is typically achieved through multi-step pathways that allow for the sequential and controlled introduction of the required functional groups onto the benzene ring. uwindsor.cadocumentsdelivered.comchemrxiv.org A common and logical retrosynthetic analysis points to a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, as the final key step for installing the ethynyl group. wikipedia.org This necessitates the prior synthesis of a suitably functionalized precursor, most commonly 3-bromo-2-fluorobenzonitrile.

Sequential Reaction Schemes and Intermediate Isolation

A robust sequential synthesis involves the preparation and isolation of key intermediates, ensuring purity at each stage and maximizing the yield of the final product. A plausible and widely applicable route is outlined below.

Step 1: Synthesis of the Precursor, 3-Bromo-2-fluorobenzonitrile

The synthesis of the key intermediate, 3-bromo-2-fluorobenzonitrile, can be accomplished via several routes, often starting from commercially available materials. One documented method begins with 3-bromo-2-fluorobenzoic acid. guidechem.com

Amide Formation: 3-bromo-2-fluorobenzoic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). Subsequent reaction with ammonia provides 3-bromo-2-fluorobenzamide. guidechem.com

Dehydration: The primary amide is then dehydrated to the nitrile using a dehydrating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or cyanuric chloride, yielding 3-bromo-2-fluorobenzonitrile. guidechem.comchemicalbook.com This intermediate is isolated and purified before proceeding.

Step 2: Protected Ethynylation via Sonogashira Coupling

To avoid side reactions such as the self-coupling (Glaser coupling) of the terminal alkyne, a protected version of acetylene (B1199291) is often used. Trimethylsilylacetylene (B32187) (TMSA) is a common choice.

The isolated 3-bromo-2-fluorobenzonitrile is subjected to Sonogashira coupling conditions with TMSA. This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (TEA) or diethylamine (B46881) (DEA). wikipedia.orgacs.org The product of this step is the silyl-protected intermediate, 2-fluoro-3-((trimethylsilyl)ethynyl)benzonitrile.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the trimethylsilyl protecting group to unveil the terminal alkyne.

The purified 2-fluoro-3-((trimethylsilyl)ethynyl)benzonitrile is treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions (e.g., potassium carbonate in methanol). wikipedia.org This cleaves the silicon-carbon bond, and after workup and purification, yields the target compound, this compound.

This sequential approach, involving the isolation of both the halogenated benzonitrile and the silyl-protected alkyne, allows for rigorous characterization at each stage and generally provides a clean route to the final product.

One-Pot Synthetic Approaches to Ethynyl-Fluoro Benzonitriles

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and time savings by avoiding the isolation and purification of intermediate compounds. For the synthesis of this compound, a one-pot procedure could combine the Sonogashira coupling and the desilylation step. chemrxiv.orgorganic-chemistry.org

In such a procedure, 3-bromo-2-fluorobenzonitrile would be reacted with trimethylsilylacetylene under Sonogashira conditions. After the coupling reaction is deemed complete (as monitored by techniques like TLC or LC-MS), the deprotection agent is added directly to the same reaction vessel.

A reagent like tetrabutylammonium fluoride (TBAF) is particularly well-suited for this, as it can serve multiple roles. It can act as a base and an activator in copper-free Sonogashira variants, and it is also the premier reagent for cleaving the silyl (B83357) protecting group. chemrxiv.orgresearchgate.net

Table 2: Comparison of Sequential vs. One-Pot Synthesis

AspectSequential SynthesisOne-Pot Synthesis
Efficiency Lower step economy; more time-consuming.Higher step economy; faster overall process.
Purification Intermediate purification at each step.Single purification at the end.
Yield Often higher overall yield due to purification of intermediates.Can be lower if side reactions occur or if intermediates are unstable.
Process Control Better control and monitoring of each individual transformation.More complex to optimize as conditions must suit multiple reactions.
Waste Generation Higher due to multiple workups and purification steps.Lower due to fewer workups.

While potentially more challenging to optimize, a successful one-pot protocol can significantly streamline the synthesis of ethynyl-fluoro benzonitriles. rsc.org

Control of Regioselectivity and Chemoselectivity in Synthesis

The successful synthesis of a specific isomer like this compound from precursors with multiple potential reaction sites hinges on the precise control of regioselectivity and chemoselectivity.

Regioselectivity refers to the preference for reaction at one position over other possible constitutional isomers. In the context of Sonogashira coupling, this is critical when using a starting material with multiple halogen substituents. The inherent reactivity order of halogens in the oxidative addition step with palladium(0) is I > Br > OTf >> Cl. wikipedia.orglibretexts.org This predictable selectivity allows for the targeted alkynylation at one position while leaving a less reactive halogen at another for subsequent transformations. For example, if a synthesis were to start from 3-bromo-2-fluoro-5-iodobenzonitrile, the Sonogashira coupling would occur selectively at the C-I bond, leaving the C-Br bond intact.

Chemoselectivity is the preference for a reagent to react with one functional group in the presence of others. The Sonogashira reaction is highly chemoselective for C(sp²)-X bonds (where X is a halide or triflate). The palladium catalyst does not typically react with other functional groups present in the molecule, such as the fluoro or cyano groups in the precursor. This allows the ethynyl group to be installed without affecting the other key functionalities of the molecule.

Directing Group Effects in Ortho-Fluorination

More importantly for synthesizing highly substituted precursors, fluorine is a powerful ortho-directing group in metallation reactions (Directed ortho Metallation, or DoM). capes.gov.brresearchgate.net When a fluorobenzene (B45895) derivative is treated with a strong base like an organolithium reagent (e.g., LDA or n-BuLi), the base will preferentially abstract a proton from the position ortho to the fluorine atom. This is because the fluorine atom can coordinate with the lithium cation and its inductive effect acidifies the ortho protons. uwindsor.caresearchgate.net

This ortho-directing effect can be exploited to synthesize precursors. For instance, a practical synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) starts from 3-fluorobenzonitrile. acs.org The fluorine atom directs lithiation to the C2 position, and the resulting aryllithium intermediate can then be trapped with an electrophilic bromine source to install the bromine atom at the desired location, ortho to the fluorine. This powerful directing effect is a cornerstone strategy for building the specific 1,2,3-trisubstituted pattern required for the target molecule.

Challenges in Selective Functionalization of Poly-Substituted Benzonitriles

The synthesis of specifically substituted benzonitriles, such as this compound, presents several challenges, primarily centered around achieving the desired regioselectivity and managing the reactivity of the functional groups present.

The Sonogashira coupling reaction itself, while powerful, can also present challenges when applied to poly-substituted, electron-deficient substrates. The reactivity of the aryl halide is influenced by the electronic nature of the other substituents on the ring. The presence of two electron-withdrawing groups, the fluorine atom and the cyano group, in 3-bromo-2-fluorobenzonitrile can modulate the reactivity of the carbon-bromine bond. This can necessitate careful optimization of the reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, to achieve a good yield and avoid side reactions.

Potential side reactions in the Sonogashira coupling include the homocoupling of the terminal alkyne (Glaser coupling) and the reduction of the aryl halide. The development of copper-free Sonogashira protocols can sometimes mitigate the issue of alkyne homocoupling. nih.gov Furthermore, the steric hindrance around the reaction site can also impact the efficiency of the coupling reaction.

The following table outlines some of the primary challenges and potential mitigation strategies in the synthesis of this compound.

ChallengeDescriptionMitigation Strategies
Regioselectivity of HalogenationDirect electrophilic halogenation of a fluorobenzonitrile precursor may not yield the desired 3-halo isomer due to the directing effects of the existing substituents.Employing a multi-step synthesis from a starting material where the desired substitution pattern is already established, such as 3-bromo-2-fluorobenzoic acid. guidechem.com
Reactivity in Sonogashira CouplingThe electron-withdrawing nature of the fluoro and cyano groups can affect the reactivity of the aryl bromide, potentially leading to slower reaction rates or requiring harsher conditions.Careful optimization of the catalyst system (palladium source and ligands), base, solvent, and temperature. The use of more reactive aryl iodides instead of bromides can also be considered.
Side ReactionsHomocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of copper catalysts.Use of copper-free Sonogashira conditions, careful control of reaction stoichiometry, and slow addition of the alkyne. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Ethynyl 2 Fluorobenzonitrile

Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, rendering it susceptible to a variety of addition and coupling reactions.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysts are widely employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the ethynyl position. These reactions, such as the Sonogashira coupling, are fundamental in constructing more complex molecular architectures. While direct studies on 3-Ethynyl-2-fluorobenzonitrile are not extensively documented in publicly available literature, the principles of these reactions are well-established for similar terminal alkynes.

Annulation Reactions with Heterocyclic Systems

Annulation reactions involve the formation of a new ring onto an existing one. In the context of this compound, the ethynyl group can participate in palladium-catalyzed annulations with various heterocyclic partners to generate fused polycyclic systems. For instance, a [3+2] annulation strategy is a common method for synthesizing five-membered aromatic heterocycles. This type of reaction can proceed through different mechanistic pathways, including concerted 1,3-dipolar cycloadditions or stepwise Michael addition/cyclization cascades.

Formation of Fused Benzofuran and Benzothiophen Derivatives

The synthesis of benzofurans and benzothiophenes, important scaffolds in medicinal chemistry, can be achieved through palladium-catalyzed reactions involving terminal alkynes. A common strategy involves the Sonogashira cross-coupling of a terminal alkyne with an ortho-halo phenol or thiophenol, followed by an intramolecular cyclization. For example, the coupling of an alkyne with 2-iodophenol in the presence of a palladium catalyst and a copper(I) co-catalyst would lead to an intermediate that can subsequently cyclize to form a benzofuran derivative. A similar approach with an ortho-halo thiophenol would yield a benzothiophene derivative.

Reactant 1Reactant 2Catalyst SystemProduct Type
This compound (hypothetical)ortho-IodophenolPd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, BaseFused Benzofuran
This compound (hypothetical)ortho-IodothiophenolPd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, BaseFused Benzothiophene

Hydration and Hydroamination of the Alkyne

The hydration of the ethynyl group, typically catalyzed by acid and mercury(II) salts or other transition metals, would follow Markovnikov's rule to yield a ketone. In the case of this compound, this would result in the formation of 2-fluoro-3-acetylbenzonitrile. Hydroamination, the addition of an N-H bond across the alkyne, can also occur, often requiring a metal catalyst to proceed efficiently, and would lead to enamines or imines.

Oxidative and Reductive Transformations of the Ethynyl Moiety

The ethynyl group can undergo various oxidative and reductive transformations. Oxidative cleavage, for instance with ozone or potassium permanganate, would break the triple bond to form a carboxylic acid at the benzylic position. Reductive transformations can selectively reduce the alkyne. Catalytic hydrogenation with Lindlar's catalyst would yield the corresponding alkene, 2-fluoro-3-vinylbenzonitrile. A more complete reduction, using a catalyst like palladium on carbon with hydrogen gas, would saturate the triple bond to form an ethyl group, resulting in 2-fluoro-3-ethylbenzonitrile.

Reaction TypeReagentsProduct Functional Group
HydrationH₂SO₄, H₂O, HgSO₄Ketone
Hydrogenation (partial)H₂, Lindlar's CatalystAlkene
Hydrogenation (full)H₂, Pd/CAlkane

Reactions at the Nitrile Group

The nitrile group is a versatile functional group that can undergo several important transformations. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack.

One of the most common reactions of nitriles is hydrolysis. Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comebsco.com This reaction proceeds through an amide intermediate. chemistrysteps.comebsco.com For this compound, hydrolysis would yield 3-ethynyl-2-fluorobenzoic acid.

Nitriles can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding (3-ethynyl-2-fluorophenyl)methanamine. chemistrysteps.comebsco.com The use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can lead to the formation of an aldehyde after hydrolysis of the intermediate imine.

Additionally, the nitrile group can react with organometallic reagents, such as Grignard reagents. This reaction results in the formation of a ketone after an aqueous workup.

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic Acid
Reduction (strong)1. LiAlH₄ 2. H₂OPrimary Amine
Reduction (mild)1. DIBAL-H 2. H₂OAldehyde
Grignard Reaction1. R-MgBr 2. H₃O⁺Ketone

Reduction of Nitriles to Amines and Aldehydes

The nitrile group in this compound is susceptible to reduction, a fundamental transformation that can yield either primary amines or aldehydes depending on the reagents and conditions employed. This conversion is a valuable synthetic route to key intermediates. thieme-connect.com

Catalytic hydrogenation is an economical and widely used method for the reduction of nitriles to primary amines. thieme-connect.com For this compound, this transformation would yield (3-ethynyl-2-fluorophenyl)methanamine. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this reaction include Group 10 metals such as Raney nickel, palladium, and platinum dioxide. thieme-connect.com The reaction conditions, such as temperature, pressure, and choice of solvent, are crucial for achieving high selectivity and yield. thieme-connect.com

Alternatively, nitriles can be reduced to aldehydes through catalytic or stoichiometric methods. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, or reduction with a milder hydride reagent like diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis, can accomplish this transformation. thieme-connect.com Applying these methods to this compound would produce 3-ethynyl-2-fluorobenzaldehyde.

Table 1: Reagents for Nitrile Reduction

Product Reagent/Catalyst General Conditions
Primary Amine H₂ with Raney Ni, Pd/C, or PtO₂ Elevated temperature and pressure
Lithium aluminum hydride (LiAlH₄) Ethereal solvent (e.g., THF, Et₂O), followed by aqueous/acidic workup
Sodium borohydride (NaBH₄) with CoCl₂ Alcoholic solvents
Aldehyde Diisobutylaluminium hydride (DIBAL-H) Low temperature, followed by aqueous/acidic workup
Stephen Aldehyde Synthesis (SnCl₂/HCl) Followed by hydrolysis of the resulting iminium salt

The mechanism of nitrile reduction varies with the reducing agent used.

Reduction to Amines (e.g., with LiAlH₄): Strong hydride reagents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines through two successive nucleophilic additions of a hydride ion (H⁻). researchgate.net The reaction begins with the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group, breaking the pi bond and forming an intermediate imine anion. researchgate.net This imine anion is then attacked by a second hydride equivalent, generating a dianion. researchgate.net A subsequent aqueous or acidic workup protonates the dianion to yield the final primary amine. researchgate.net

Reduction to Aldehydes (e.g., with DIBAL-H): Milder reducing agents like DIBAL-H allow for the selective reduction of nitriles to aldehydes. researchgate.net The reaction mechanism starts similarly with a hydride addition to the carbon-nitrogen triple bond, forming an iminium anion intermediate. researchgate.netwikipedia.org However, DIBAL-H is not powerful enough to perform a second hydride addition. researchgate.net The reaction is quenched at this stage with an aqueous workup, which hydrolyzes the intermediate imine to form the aldehyde. researchgate.netwikipedia.org

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group in this compound is electrophilic due to the polarity of the carbon-nitrogen triple bond. wikipedia.org This makes it a target for nucleophiles. wikipedia.org Nucleophilic addition reactions create a new carbon center and are a versatile method for forming carbon-carbon bonds. wikipedia.org

A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). These strong carbon nucleophiles add to the nitrile to form an intermediate imine salt. wikipedia.org Subsequent hydrolysis of this intermediate in an acidic aqueous workup converts it into a ketone. wikipedia.org For instance, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield 1-(3-ethynyl-2-fluorophenyl)ethan-1-one.

Transformations to Amidines or Carboxylic Acid Derivatives

The nitrile group can be considered a masked carboxylic acid derivative, as it can be hydrolyzed under either acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: Heating a nitrile with an aqueous acid solution, such as hydrochloric acid, leads to the formation of a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate. The initial step is the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. youtube.com Tautomerization of the resulting imidic acid intermediate yields an amide. This amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid, in this case, 3-ethynyl-2-fluorobenzoic acid. google.com

Base-Catalyzed Hydrolysis: When a nitrile is heated with an aqueous base like sodium hydroxide, the initial product is the salt of the carboxylic acid (a carboxylate). libretexts.org Any carboxylic acid formed would immediately be deprotonated by the base. libretexts.org Ammonia (B1221849) is also produced. To obtain the free carboxylic acid, the reaction mixture must be acidified with a strong acid in a separate workup step to protonate the carboxylate salt. libretexts.org

Other transformations include the Pinner reaction, where nitriles react with alcohols in the presence of an acid catalyst to form imino esters, which can be further converted to esters or amidines. wikipedia.org

Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring of this compound serves as a leaving group in nucleophilic aromatic substitution reactions, a key transformation for this class of compounds.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. core.ac.uk Unlike typical aromatic rings which are nucleophilic, rings substituted with strong electron-withdrawing groups become electrophilic enough to undergo this type of reaction. pressbooks.pub

The structure of this compound is highly activated for SNAr reactions at the carbon bearing the fluorine atom. This is because the potent electron-withdrawing nitrile group (-C≡N) is located in the para position relative to the fluorine atom. This positioning is crucial as it allows for the effective delocalization and stabilization of the negative charge that develops during the reaction. pressbooks.pub

The SNAr mechanism is a two-step addition-elimination process: pressbooks.pub

Addition Step: A nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost. core.ac.uk The negative charge of this intermediate is delocalized onto the ortho and para positions, and is significantly stabilized by the nitrile group at the para position. pressbooks.pub

Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. core.ac.uk

A wide variety of nucleophiles can be used in SNAr reactions, allowing for the introduction of diverse functional groups.

Table 2: Examples of Nucleophiles in SNAr Reactions

Nucleophile Type Example Resulting Functional Group
Oxygen Nucleophiles Hydroxide (OH⁻), Alkoxides (RO⁻) Phenol, Ether
Nitrogen Nucleophiles Ammonia (NH₃), Amines (RNH₂, R₂NH) Aniline (B41778), Substituted Aniline
Sulfur Nucleophiles Thiolates (RS⁻) Thioether
Carbon Nucleophiles Cyanide (CN⁻), Enolates Nitrile, Carbon-Carbon bond

Due to the strong activation provided by the para-nitrile group, this compound is expected to react readily with various nucleophiles under relatively mild conditions to replace the fluorine atom. pressbooks.pub

Derivatives and Analogues in Advanced Chemical Research and Ligand Design

Design Principles for Derivatives Incorporating the 3-Ethynyl-2-fluorobenzonitrile Moiety

The design of derivatives based on the this compound core is guided by principles that aim to modulate the molecule's reactivity, steric profile, and electronic properties. These principles are crucial for developing compounds with specific biological activities or material characteristics.

Structural modifications of the this compound moiety can be systematically undertaken to influence its reactivity. The primary sites for modification are the ethynyl (B1212043) group, the aromatic ring, and the nitrile group.

The ethynyl group is a key functional handle for a variety of coupling reactions. Sonogashira coupling, click chemistry (cycloadditions), and Glaser coupling are common strategies to extend the molecular framework. The reactivity of the terminal alkyne can be fine-tuned by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine and nitrile groups enhances the acidity of the ethynyl proton, facilitating its participation in metal-catalyzed reactions.

The aromatic ring can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions, although the electron-deficient nature of the ring makes electrophilic substitution challenging. The fluorine atom can be a site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of nucleophiles.

The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up avenues for creating derivatives with different hydrogen bonding capabilities and coordination properties.

The synthetic accessibility of analogues is a critical consideration for conducting comprehensive structure-activity relationship (SAR) studies. The modular nature of the this compound scaffold allows for the systematic variation of different parts of the molecule to probe their influence on biological activity.

For SAR studies, a library of analogues can be generated by varying the substituents on the aromatic ring or by elaborating the ethynyl group with different chemical entities. The ease of performing reactions such as Sonogashira coupling allows for the rapid generation of a diverse set of derivatives. For instance, coupling with a range of aryl or heteroaryl halides can provide a series of compounds with varying electronic and steric properties. The development of efficient synthetic routes is paramount for accessing these analogues in sufficient quantities for biological evaluation. nih.gov

Synthesis of Complex Ligands Incorporating the Core Structure

The this compound core can be integrated into more complex molecular architectures to create ligands with specific coordination properties for metal ions or biological targets.

The synthesis of thiazole-containing ligands from this compound can be achieved through various synthetic strategies. One common approach involves the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone. In the context of the ethynyl group, it can be first converted to a suitable intermediate that can then be cyclized to form the thiazole ring.

For example, the terminal alkyne can undergo hydration to form an acetyl group, which can then be brominated to yield an α-bromoacetyl derivative. This intermediate can then be reacted with a thioamide to construct the thiazole ring. The resulting thiazole-ethynyl-fluorobenzonitrile conjugates can serve as precursors for more complex ligands, with the thiazole nitrogen and the nitrile group acting as potential coordination sites. The thiazole moiety is a common feature in bioactive molecules and can enhance the binding affinity of the ligand to its target. nih.govnih.gov

Pyridine-containing analogues are of significant interest due to the prevalence of the pyridine (B92270) scaffold in medicinal chemistry. colab.ws The synthesis of pyridine-ethynyl-fluorobenzonitrile analogues can be accomplished through several methods, including the Bohlmann-Rahtz pyridine synthesis or transition metal-catalyzed cycloaddition reactions.

For instance, the ethynyl group of this compound can participate in a [2+2+2] cycloaddition reaction with a nitrile and an alkyne to form a substituted pyridine ring. Alternatively, the core structure can be coupled with a pre-functionalized pyridine ring using Sonogashira coupling. The nitrogen atom of the pyridine ring introduces a basic site and a hydrogen bond acceptor, which can be crucial for molecular recognition and biological activity. ijpsonline.comnih.govnih.gov

The rigid nature of the ethynyl group makes this compound an excellent building block for the construction of macrocyclic and polyaromatic systems. Macrocyclization reactions can be designed to incorporate the ethynylbenzonitrile unit into a larger ring structure, often through metal-catalyzed cross-coupling reactions. These macrocycles can act as host molecules for specific guests or as ligands with pre-organized binding sites for metal ions. rsc.orgresearchgate.net

Furthermore, the ethynyl group can be used to extend the π-conjugation of the system by annulation reactions to form polycyclic aromatic hydrocarbons (PAHs). For example, through Bergman cyclization or other pericyclic reactions, the ethynyl group can be used to construct new aromatic rings fused to the existing benzonitrile (B105546) core. These extended polyaromatic systems often exhibit interesting photophysical properties and can be explored for applications in materials science.

Research Applications of Derivatives as Chemical Probes

Derivatives of this compound serve as critical scaffolds in the development of sophisticated chemical probes for advanced biomedical research. Their unique structural and electronic properties allow for the synthesis of highly specific and potent molecules used in molecular imaging and target validation.

Synthesis of Radiolabeled Precursors for Research Tools (e.g., ¹⁸F-labeling)

The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into derivatives of this compound is a key strategy for creating research tools for in vivo imaging. The presence of the nitrile and fluoro groups can influence the reactivity and metabolic stability of the resulting radiotracers.

Derivatives of this compound are instrumental in synthesizing precursors for PET radioligands, particularly for imaging neuroreceptors. A notable example is the development of ligands targeting the metabotropic glutamate (B1630785) subtype-5 receptor (mGluR5), which is implicated in various neuropsychiatric disorders.

These precursors are designed to undergo nucleophilic substitution with [¹⁸F]fluoride, a common method in radiochemistry. The resulting ¹⁸F-labeled compounds allow for the non-invasive visualization and quantification of their specific molecular targets in living subjects using PET imaging. nih.govnih.gov

The efficiency of the radiolabeling process is critical for the practical application of PET tracers. High radiochemical yields (RCY) are necessary to produce sufficient radioactivity for imaging studies from a single synthesis. For instance, the labeling of a bromomethyl analog of a this compound derivative to produce [¹⁸F]3 (3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile) was achieved with a high radiochemical yield of 87%. nih.gov

Achieving high purity is as important as the yield. Purification of the final radiolabeled product is essential to remove unreacted [¹⁸F]fluoride, the unlabeled precursor, and any reaction byproducts. High-Performance Liquid Chromatography (HPLC) is a standard and widely used technique for purifying PET radiotracers, ensuring that the final product meets stringent quality control standards for in vivo use. frontiersin.orgnih.gov Another common method is Solid Phase Extraction (SPE), which can offer a faster purification process compared to HPLC. frontiersin.org The choice of purification method depends on the specific properties of the radiotracer and the impurities that need to be removed.

RadiotracerPrecursor TypeRadiochemical Yield (RCY)Common Purification Methods
[¹⁸F]3 (an mGluR5 ligand)Bromomethyl analog87%HPLC
Generic ¹⁸F-labeled PeptidesOrganotrifluoroborate20-35%HPLC, Solid Phase Extraction (SPE)
¹⁸F-FMXUPyrimidine nucleoside derivative25-40%HPLC

Design of Affinity Ligands for Molecular Target Research

The scaffold of this compound is utilized in the rational design of high-affinity ligands for specific biological targets. By modifying the ethynyl group with various heterocyclic systems, chemists can create derivatives that bind with high selectivity and potency to receptors of interest.

An exemplary case is the development of ligands for the mGluR5 receptor. The derivative 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile was found to have an exceptionally high affinity, with an IC₅₀ value of 36 pM. nih.gov This high affinity is crucial for a PET radioligand, as it allows the tracer to bind effectively to the target receptor even at the low concentrations used in imaging studies, leading to a strong and specific signal. nih.gov The design process involves synthesizing and screening a series of analogs to identify compounds with the optimal combination of affinity, selectivity, and pharmacokinetic properties for successful in vivo imaging and research applications. nih.gov


Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained. For 3-Ethynyl-2-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive structural picture.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the acetylenic proton.

The aromatic region would likely display a complex multiplet pattern due to the spin-spin coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrile (-CN) and fluorine (-F) substituents, as well as the ethynyl (B1212043) (-C≡CH) group. The proton ortho to the fluorine atom would likely experience coupling to the fluorine nucleus, further splitting its signal.

The acetylenic proton (-C≡CH ) is expected to appear as a sharp singlet, typically in the range of 3-4 ppm. Its precise chemical shift can be influenced by the electronic effects of the substituted benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.0 m -

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and coupling patterns.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom of the nitrile group (-C N) typically appears in the region of 110-125 ppm. The two sp-hybridized carbons of the ethynyl group (-CC H) will have characteristic chemical shifts between 70 and 90 ppm. The six aromatic carbons will resonate in the downfield region, typically between 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-F 155 - 165 (d, ¹JC-F)
Aromatic C-CN 110 - 120
Aromatic C-C≡CH 120 - 130
Aromatic C-H 125 - 140
Nitrile (-CN) 110 - 125
Ethynyl (-C ≡CH) 70 - 90

Note: "d" indicates a doublet due to C-F coupling. The predicted values are based on typical chemical shift ranges for similar functional groups.

¹⁹F NMR Spectroscopy for Fluorine Chemical Environment

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used to probe the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine signal provides information about its electronic environment. The signal may appear as a multiplet due to coupling with the neighboring aromatic protons. This coupling information can be valuable in confirming the position of the fluorine substituent on the aromatic ring.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, mass spectrometry would be used to confirm its molecular weight of 145.14 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide further structural information. Common fragmentation pathways might include the loss of the nitrile group (CN) or the ethynyl group (C₂H).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₄FN), the theoretical exact mass can be calculated.

HRMS analysis would be used to experimentally determine the exact mass of the molecular ion. A close agreement between the measured exact mass and the calculated theoretical mass would provide strong evidence for the proposed elemental formula, thus confirming the identity of the compound with a high degree of confidence.

Table 3: Theoretical Exact Mass for this compound

Molecular Formula Calculated Exact Mass

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a sample. In the context of this compound, GC-MS plays a crucial role in determining the purity of a synthesized batch and identifying any volatile impurities.

The gas chromatography component separates the different compounds in a sample based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This produces a mass spectrum, which is a unique fingerprint of a molecule, allowing for its definitive identification.

For this compound, a typical GC-MS analysis would involve dissolving a small amount of the compound in a suitable volatile solvent and injecting it into the GC. The resulting chromatogram would ideally show a single major peak corresponding to the target compound. The retention time of this peak is a characteristic feature under specific GC conditions. The mass spectrum of this peak would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₄FN), which is approximately 145.14 g/mol .

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value/Observation
Retention Time Dependent on GC column and conditions
Molecular Ion (M+) m/z ≈ 145
Major Fragments Fragments corresponding to the loss of HCN, F, and C₂H
Purity Assessment Determined by the relative peak area

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C≡C, C≡N, C-F, aromatic C-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key functional groups. The presence of a sharp, intense peak around 2220-2260 cm⁻¹ would be characteristic of the nitrile (C≡N) stretching vibration. The ethynyl group (C≡C-H) would give rise to two characteristic peaks: a sharp, weak to medium intensity peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch, and a peak in the range of 2100-2140 cm⁻¹ for the C≡C triple bond stretch. The C-F bond is expected to produce a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy.

In the Raman spectrum of this compound, the C≡C and C≡N stretching vibrations are expected to be strong and easily identifiable, often providing clearer signals than in the IR spectrum for symmetrical or near-symmetrical triple bonds. The aromatic ring vibrations would also be prominent. While specific experimental Raman data for this compound is not available, data for structurally similar molecules like 2-fluorobenzonitrile (B118710) shows characteristic Raman shifts that can be used for comparison chemicalbook.comchemicalbook.com.

Table 2: Expected Vibrational Spectroscopy Data for this compound

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
≡C-H (alkyne) ~3300 (sharp, weak-medium)Strong
C≡N (nitrile) 2220-2260 (sharp, strong)Strong
C≡C (alkyne) 2100-2140 (sharp, weak-medium)Strong
Aromatic C-H >3000Medium
Aromatic C=C 1400-1600Strong
C-F 1000-1400 (strong)Weak

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the diffraction pattern, it is possible to calculate the electron density map of the molecule and, from that, determine the precise positions of the atoms, as well as bond lengths and angles.

The applicability of X-ray crystallography to this compound is contingent upon the ability to grow a single crystal of sufficient size and quality. If the compound is a crystalline solid at room temperature or can be crystallized from a suitable solvent, then this technique can provide invaluable information about its solid-state conformation, intermolecular interactions (such as hydrogen bonding or π-stacking), and crystal packing.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would yield a detailed structural model. This would confirm the planar structure of the benzene ring, the linear geometry of the ethynyl and nitrile groups, and the precise bond lengths and angles between all atoms. This information is crucial for understanding the molecule's physical properties and its interactions in a biological or material science context. While no published crystal structure for this compound is currently available, the technique itself is well-established for the structural elucidation of a wide range of organic molecules carleton.edufzu.czmdpi.com.

Table 3: Potential Information from X-ray Crystallography of this compound

Structural ParameterInformation Gained
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-N, C-F).
Bond Angles Angles between adjacent chemical bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Identification of non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking.
Crystal Packing The arrangement of molecules within the crystal lattice.

Advanced Applications of 3 Ethynyl 2 Fluorobenzonitrile in Materials Science and Organic Chemistry Research

Precursor in Polymer Chemistry Research

The multifunctional nature of 3-ethynyl-2-fluorobenzonitrile makes it a valuable monomer in the synthesis of advanced polymers with tailored properties. The interplay between the ethynyl (B1212043), fluoro, and nitrile functionalities allows for the creation of polymers with enhanced thermal stability, specific electronic characteristics, and processability.

Incorporation into Functional Polymers and Copolymers

This compound can be incorporated into a variety of polymer backbones to impart specific functionalities. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low dielectric constants. researchgate.netnih.govrsc.orgnih.govmdpi.com The introduction of the 2-fluoro-3-cyanophenyl moiety can enhance these characteristics in polymers such as poly(arylene ether)s. These polymers are often synthesized via nucleophilic aromatic substitution, where the fluorine atom is displaced by a phenoxide nucleophile. researchgate.netnih.govrsc.org

The presence of the nitrile group further enhances the polymer's properties by increasing its polarity and thermal stability. This makes the resulting materials suitable for applications in microelectronics and aerospace where high performance is critical. The ethynyl group, on the other hand, can be used for post-polymerization modifications, allowing for the cross-linking of polymer chains to improve their mechanical strength and solvent resistance. nih.gov

Table 1: Representative Properties of Fluorinated Aromatic Polymers

PropertyValue
Glass Transition Temperature (Tg)178–226 °C rsc.org
5% Weight Loss Temperature (Td5)514–555 °C (in Nitrogen) rsc.org
Dielectric Constant (at 11 GHz)2.07–2.80 rsc.org
Dielectric Loss (at 11 GHz)0.002–0.006 rsc.org
Water Absorption0.28–0.87% rsc.org

Synthesis of Conjugated Polymers with Ethynyl-Fluoro Benzonitrile (B105546) Units

The ethynyl group of this compound is particularly suited for the synthesis of conjugated polymers through cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.orgrsc.orgthalesnano.comlibretexts.org This reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides, leading to the creation of poly(arylene ethynylene)s (PAEs). rsc.org These polymers are of great interest due to their unique optical and electrochemical properties, which make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orgciac.jl.cnresearchgate.netnih.gov

The incorporation of the 2-fluoro-3-cyanophenyl unit into the PAE backbone can significantly influence the polymer's electronic properties. The electron-withdrawing nature of both the fluorine atom and the nitrile group can lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for tuning the material's charge injection and transport properties in electronic devices. nih.gov

Table 2: Illustrative Optical and Electrochemical Properties of Substituted Poly(arylene ethynylene)s

Polymer StructureAbsorption Max (λmax, nm)Emission Max (λem, nm)HOMO (eV)LUMO (eV)Band Gap (Eg, eV)
P1 (with cyano side group)450520-5.60-3.462.14 rsc.org
P5 (with cyano thiophene side group)465535-5.55-3.382.17 rsc.org

Role in Supramolecular Chemistry Research

The specific arrangement of functional groups in this compound makes it an excellent candidate for the construction of well-defined supramolecular assemblies. The interplay of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, can be utilized to direct the self-assembly of this molecule into complex architectures.

Design of Self-Assembled Systems

Oligo(phenylene ethynylene)s (OPEs), which can be synthesized from monomers like this compound, are known to self-assemble into various nanostructures, such as helices, vesicles, and nanofibers. nih.govnih.govmdpi.comethz.ch The driving forces for this self-assembly are often a combination of solvophobic effects and specific non-covalent interactions between the aromatic units. The presence of the fluoro and nitrile groups can introduce specific and directional interactions that can be used to control the morphology of the resulting aggregates. For instance, the nitrile group can act as a hydrogen bond acceptor, while the fluorine atom can participate in weaker C-H···F hydrogen bonds. nih.govresearchgate.netmdpi.com

Non-Covalent Interactions in Crystal Engineering

In the solid state, the structure of materials based on this compound is dictated by a network of non-covalent interactions. mdpi.comnih.govamrita.edunih.govmdpi.comnih.govmdpi.comrsc.org The fluorine atom can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. mdpi.comnih.govnih.govmdpi.com Specifically, the iodine atom in iodoperfluorobenzenes has been shown to form strong halogen bonds with nitrile groups. mdpi.com The nitrile group is a good halogen bond acceptor, and this interaction can be a powerful tool for directing the crystal packing of molecules. mdpi.comamrita.edu

Table 3: Key Non-Covalent Interactions Involving Fluorobenzonitrile Moieties

Interaction TypeDescription
Halogen BondingThe nitrile group acts as a halogen bond acceptor, interacting with halogen donors like iodine. mdpi.comnih.govamrita.edumdpi.com
Hydrogen BondingThe nitrile nitrogen can act as a hydrogen bond acceptor for C-H donors.
C-H···F InteractionsWeak hydrogen bonds can form between C-H groups and the fluorine atom. nih.govresearchgate.netmdpi.com
π-π StackingThe electron-deficient fluorinated ring can engage in stacking interactions with other aromatic rings. nih.gov
F···F InteractionsThese contacts can contribute to the overall crystal packing. nih.govmdpi.com

Contribution to Advanced Organic Reaction Development

The unique combination of reactive sites in this compound makes it a versatile substrate for the development of advanced organic reactions. Both the ethynyl group and the activated aromatic ring can participate in a range of transformations, leading to the synthesis of complex organic molecules.

The terminal alkyne functionality is amenable to a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgyoutube.comyoutube.comjenabioscience.comnih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. The reaction of this compound with various organic azides provides a straightforward route to a library of functionalized triazoles.

The fluorine atom at the 2-position of the benzonitrile ring activates the molecule towards nucleophilic aromatic substitution (SNAr). nih.govresearchgate.netorgsyn.orgchemicalforums.commasterorganicchemistry.com The electron-withdrawing effect of both the adjacent nitrile group and the fluorine itself makes the aromatic ring susceptible to attack by nucleophiles. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for the synthesis of highly substituted benzonitrile derivatives. The reactivity of the C-F bond in SNAr reactions is often greater than that of other carbon-halogen bonds, making this a particularly efficient transformation. masterorganicchemistry.com

Catalyst Design and Ligand Synthesis Utilizing the Scaffold

The presence of both a nitrile and an ethynyl group, which can act as coordinating sites, alongside a fluorine atom that can modulate electronic properties, makes this compound an intriguing platform for the development of specialized ligands for catalysis. The nitrile group can coordinate to a metal center, while the ethynyl moiety offers a site for further functionalization or direct involvement in catalytic cycles.

Research in the broader field of functionalized benzonitriles has demonstrated their utility in forming stable complexes with a variety of transition metals. While direct studies on this compound as a ligand are not extensively documented, the principles of coordination chemistry suggest its potential. The fluorine atom at the 2-position exerts a significant electron-withdrawing effect, which can influence the electron density on the adjacent nitrile and ethynyl groups. This electronic modulation can be a critical factor in fine-tuning the properties of a metal complex, such as its redox potential and catalytic activity.

The ethynyl group, in particular, opens up avenues for creating more complex ligand architectures. For instance, it can undergo Sonogashira coupling reactions to append larger aromatic or heterocyclic moieties, leading to the formation of bidentate or polydentate ligands. These more elaborate ligand systems are often crucial for achieving high selectivity and efficiency in catalytic transformations.

The following table outlines potential ligand types that could be synthesized from the this compound scaffold and their potential applications in catalysis.

Ligand TypeSynthetic Approach from this compoundPotential Catalytic Application
Phosphine-Nitrile Ligands Hydrophosphination of the ethynyl groupCross-coupling reactions, hydrogenation
Bipyridyl-like Ligands Cycloaddition reactions involving the ethynyl and nitrile groupsOxidation catalysis, photoredox catalysis
Pincer Ligands Multi-step synthesis involving functionalization of the ethynyl group and the aromatic ringDehydrogenation reactions, C-H activation

These examples, while based on the known reactivity of related compounds, highlight the untapped potential of this compound in the rational design of new and effective ligands for catalysis.

Development of Novel Heterocyclic Systems (excluding direct biological activity)

The reactive nature of the ethynyl and nitrile groups in this compound makes it a prime substrate for the synthesis of a wide array of novel heterocyclic compounds. The ortho-positioning of the fluorine atom can also play a role in directing cyclization reactions or influencing the properties of the resulting heterocycles. The synthesis of complex molecular architectures from relatively simple, functionalized starting materials is a cornerstone of modern organic chemistry.

The intramolecular cyclization of substituted 2-alkynylbenzonitriles is a well-established strategy for constructing fused heterocyclic systems. For instance, under various reaction conditions, the nitrile and ethynyl groups can react to form isoquinoline or isoquinolone-type structures. The presence of the fluorine atom can impact the regioselectivity of these cyclizations and the stability of the final products.

Furthermore, the ethynyl group is a versatile handle for participating in a variety of cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of triazoles, while reactions with nitrile oxides can yield isoxazoles. These reactions are often characterized by high atom economy and can be performed under mild conditions.

The following table summarizes some of the heterocyclic systems that could be accessed from this compound and the general synthetic methods employed.

Heterocyclic SystemGeneral Synthetic MethodReagents and Conditions
Substituted Isoquinolines Intramolecular cyclizationAcid or metal catalysis, heating
Fluorinated Indenones Radical cyclization cascade with arylsulfinatesSodium persulfate as an oxidant in an aqueous medium
Triazole Derivatives [3+2] CycloadditionOrganic azides, often with copper or ruthenium catalysis
Isoxazole Derivatives [3+2] CycloadditionNitrile oxides (generated in situ)
Pyrimido[4,5-c]isoquinolines Multicomponent reactionAmidines, metal catalysis

The development of these novel heterocyclic systems from this compound provides access to chemical space that may be difficult to explore through other synthetic routes. The unique substitution pattern of the starting material is directly translated into the structure of the products, offering a straightforward method for creating highly functionalized and potentially valuable heterocyclic compounds for materials science and further chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethynyl-2-fluorobenzonitrile, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with halogenated precursors (e.g., 2-fluoro-3-bromobenzonitrile). Substitute bromine with ethynyl groups via Sonogashira coupling using Pd(PPh₃)₄/CuI catalysts and trimethylsilylacetylene (TMSA) under inert conditions .
  • Step 2 : Desilylate intermediates (e.g., 3-(trimethylsilylethynyl)-2-fluorobenzonitrile) using K₂CO₃/MeOH to yield the terminal alkyne .
  • Critical Parameters :
  • Temperature: Maintain ≤60°C to prevent alkyne decomposition.
  • Solvent: Use anhydrous THF or DMF for optimal Pd catalysis.
  • Yield Optimization : Monitor reaction progress via TLC (hexane:EtOAc 8:2) and purify via column chromatography .

Q. How can researchers characterize the structural purity of this compound?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns using ¹H/¹³C NMR. The ethynyl proton (C≡CH) appears as a singlet at δ ~2.5–3.0 ppm in ¹H NMR .
  • IR : Detect nitrile (C≡N) stretch at ~2230 cm⁻¹ and C≡C stretch at ~2100 cm⁻¹ .
  • Mass Spectrometry : Validate molecular weight (MW = 159.12 g/mol) via ESI-MS or GC-MS .
  • XRD : For crystalline samples, resolve spatial arrangement using single-crystal X-ray diffraction .

Q. What solvents and storage conditions are optimal for preserving this compound’s stability?

  • Solvent Compatibility :

  • Use aprotic solvents (e.g., DCM, THF) to prevent nucleophilic attack on the nitrile or alkyne groups.
  • Avoid protic solvents (e.g., H₂O, alcohols) to minimize hydrolysis .
    • Storage :
  • Store at –20°C under argon to prevent oxidation or moisture absorption.
  • Use amber vials to reduce photodegradation .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the nitrile group influence the reactivity of the ethynyl moiety in cross-coupling reactions?

  • Mechanistic Insight :

  • The nitrile group stabilizes transition states in Pd-catalyzed reactions (e.g., Sonogashira) by withdrawing electron density, accelerating oxidative addition .
  • Experimental Validation :
  • Compare coupling rates of this compound with non-nitrile analogs (e.g., 3-ethynyl-2-fluorotoluene) using kinetic studies .
    • Data Interpretation :
  • Monitor reaction progress via in situ FTIR to track alkyne consumption rates .

Q. What strategies mitigate side reactions (e.g., alkyne oligomerization) during functionalization of this compound?

  • Preventative Measures :

  • Catalyst Optimization : Use PdCl₂(PPh₃)₂ with bulky ligands (e.g., XPhos) to sterically hinder oligomerization .
  • Additives : Introduce TEMPO (radical scavenger) to suppress radical-mediated side pathways .
    • Troubleshooting :
  • If oligomers form, purify via preparative HPLC (C18 column, acetonitrile:H₂O gradient) .

Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps, identifying electron-deficient positions (e.g., para to nitrile) .
  • Validation : Compare predicted EAS sites with experimental halogenation outcomes (e.g., Br₂/FeBr₃) .
    • Table 1 : Computed vs. Observed Regioselectivity
PositionFukui Index (ƒ⁻)Experimental Yield (%)
Para to CN0.4578
Meta to F0.3212

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

  • Root Causes :

  • Polymorphism: Different crystalline forms (e.g., monoclinic vs. orthorhombic) may arise from solvent recrystallization .
  • Impurities: Residual Pd catalysts or oligomers lower observed melting points .
    • Resolution :
  • Recrystallize samples from multiple solvents (e.g., EtOH, hexane) and characterize via DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.